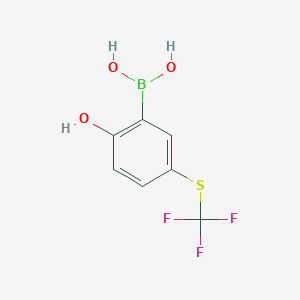

2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis methods for related organoboron compounds often involve catalytic processes and reactions utilizing boronic acids or their derivatives. For instance, the catalyzed dehydrative condensation between carboxylic acids and amines using boronic acids demonstrates the utility of boronic acid derivatives in facilitating amidation reactions, critical for peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018). Additionally, the synthesis of trifluoromethyl-phenylboronic acids and their characterization showcases the methodologies for introducing trifluoromethyl groups, which are of significant interest due to their electron-withdrawing properties and impact on molecular stability and reactivity (Ren Yuan-long, 2007).

Molecular Structure Analysis

The molecular and crystal structures of organoboron compounds have been extensively studied, revealing insights into boron chelate formation and the impact of substituents on boronic acid configurations. For example, structural studies on boron chelates with glycolohydroxamic acids indicate the significance of ortho-substituents in influencing the coordination and stability of the boron center, which is crucial for understanding the reactivity and binding properties of boronic acids (Kliegel, Schumacher, Rettig, & Trotter, 1996).

Chemical Reactions and Properties

Organoboron compounds participate in a variety of chemical reactions, leveraging the unique reactivity of the boron center. The synthesis and antimicrobial activity of 5-trifluoromethyl-2-formylphenylboronic acid highlight the potential bioactive properties of boronic acids and their derivatives. Such compounds exhibit electron-withdrawing effects that influence acidity and reactivity, making them candidates for further functionalization and application in synthesis and drug discovery (Adamczyk-Woźniak et al., 2020).

Physical Properties Analysis

The physical properties of organoboron compounds, such as solubility, boiling points, and crystalline structure, are influenced by the nature of their substituents. Studies on (trifluoromethoxy)phenylboronic acids reveal how the position of the substituent affects the compound's acidity and solubility, which are critical parameters for their practical application in organic synthesis and materials science (Adamczyk-Woźniak et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-hydroxy-5-(trifluoromethylthio)phenylboronic acid and related compounds are significantly defined by the boronic acid group and the electron-withdrawing trifluoromethylthio substituent. These features confer reactivity towards forming boronate esters and complexes, impacting their role in cross-coupling reactions, sensor development, and as intermediates in organic synthesis. The synthesis and properties of related trifluoromethylphenylboronic acids offer insights into the stability, reactivity, and potential applications of these compounds in various chemical contexts (Gozdalik et al., 2019).

Applications De Recherche Scientifique

Catalysis in Chemical Reactions :

- 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Antimicrobial Activity :

- 5-Trifluoromethyl-2-formyl phenylboronic acid exhibits antimicrobial activity, particularly against Candida albicans and Aspergillus niger, suggesting its potential as an antibacterial agent (Adamczyk-Woźniak et al., 2020).

Silylation in Organic Synthesis :

- Arylboronic acids have been used in regioselective silylation at ortho-positions in organic synthesis, facilitated by various ortho-directing agents (Ihara & Suginome, 2009).

Carbohydrate Chemistry :

- Phenylboronic acid plays a significant role in carbohydrate chemistry, particularly in the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).

Optical Modulation Applications :

- Phenyl boronic acids are essential in saccharide recognition and have been utilized in aqueous dispersion of single-walled carbon nanotubes (SWNT), demonstrating a link between SWNT photoluminescence quantum yield and boronic acid structure (Mu et al., 2012).

Green Chemistry Applications :

- 3,5-Bis(perfluorodecyl)phenylboronic acid is a "green" catalyst for direct amide condensation reactions, highlighting its role in environmentally friendly chemical processes (Ishihara, Kondo, & Yamamoto, 2001).

Structural and Spectroscopic Studies :

- (Trifluoromethoxy)Phenylboronic Acids have been studied for their structural, antimicrobial, and spectroscopic properties, emphasizing their versatility in various applications (Adamczyk-Woźniak et al., 2021).

Solid-State Chemistry :

- Phenylboronic acid reacts quantitatively in solid-state chemistry with various compounds, demonstrating its potential for protective syntheses in a waste-free and facile manner (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

Bioconjugation in DNA Synthesis :

- Phenylboronic acid has been used in postsynthetic and sequence-specific ligation chemistry of oligonucleotides, enabling the incorporation of both phenylboronic acid moiety and different cyanine-styryl dyes (Steinmeyer & Wagenknecht, 2018).

Drug Delivery Systems and Biosensors :

- Phenylboronic acid-decorated polymeric nanomaterials have been extensively used in drug delivery systems and biosensors, particularly for applications in glucose and sialic acid interactions (Lan & Guo, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

The primary target of 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (the compound) transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , which suggests it may have favorable pharmacokinetic properties.

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific organic compounds that are synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.

Propriétés

IUPAC Name |

[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3S/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIVBVNQEZZDKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)SC(F)(F)F)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)

![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)

![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)